Salsolinol-1-carboxylic acid
Description
Overview of Endogenous Tetrahydroisoquinoline Alkaloids in the Central Nervous System
Tetrahydroisoquinolines (TIQs) represent a large family of compounds that are widely distributed in both plants and animals. jneuropsychiatry.org In mammals, including humans, certain TIQs are considered endogenous compounds, meaning they are synthesized within the body. nih.govjpp.krakow.pl Their formation in the brain often occurs through a chemical process known as the Pictet-Spengler reaction, which involves the condensation of biogenic amines (such as dopamine (B1211576) and other catecholamines) with aldehydes or α-keto acids. jneuropsychiatry.orgmdpi.com
These endogenous alkaloids can be categorized into catechol and non-catechol structures, depending on the biogenic amine involved in their synthesis. jneuropsychiatry.org Salsolinol (B1200041), a well-studied TIQ, is derived from the condensation of dopamine with acetaldehyde (B116499). nih.gov Another related compound, tetrahydropapaveroline (B182428) (THP), is formed from the reaction of dopamine with its aldehyde metabolite, DOPAL. nih.gov The presence and metabolism of these compounds in the brain have made them a subject of significant research interest, particularly concerning their potential neurotoxic or neuromodulatory effects. mdpi.compsu.edu Some TIQs are structurally similar to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which has fueled investigation into their potential role in neurodegenerative conditions. nih.govnih.gov
Salsolinol-1-carboxylic acid itself is recognized as an endogenous alkaloid in the central nervous system and is a direct precursor in one of the biosynthetic pathways to salsolinol. wikipedia.orgmedchemexpress.com It is formed from the condensation of dopamine with pyruvic acid. mdpi.compsu.eduwikipedia.org The study of its chemistry and metabolism is crucial for understanding the lifecycle of these compounds in the brain. nih.gov
Historical Discoveries and Early Research on this compound and Related Compounds
The scientific journey into the significance of compounds like this compound began with the discovery of its metabolic product, salsolinol. In the 1970s, salsolinol was first identified in the urine of patients with Parkinson's disease who were undergoing treatment with L-DOPA. nih.gov This initial finding sparked considerable interest and led to numerous hypotheses about its physiological and pathophysiological roles. nih.govresearchgate.net
Early research also explored a potential link between salsolinol formation and ethanol (B145695) consumption, given that acetaldehyde is a primary metabolite of ethanol. wikipedia.orgfrontiersin.org Studies in the 1970s and 1980s investigated this connection, with some suggesting that ethanol intake could lead to increased salsolinol levels. wikipedia.orgfrontiersin.org However, this connection has remained a topic of debate, with later research suggesting that dietary sources might be a more significant contributor to plasma salsolinol levels than acute ethanol consumption. wikipedia.orgunica.it
The discovery in the 1980s that the synthetic compound MPTP could induce symptoms of Parkinson's disease was a pivotal moment for the field. mdpi.comnih.gov The structural similarity between MPTP and endogenous TIQs like salsolinol intensified research into these compounds as potential endogenous neurotoxins. jpp.krakow.plnih.gov
It was within this context that this compound was identified as an intermediate in an alternative, ethanol-independent biosynthetic pathway for salsolinol. psu.edunih.gov This proposed pathway involves the reaction of dopamine with pyruvic acid to form this compound, which is then converted to salsolinol. psu.eduwikipedia.org Research into the oxidation chemistry of this compound has shown it to be a very easily oxidized compound, a characteristic that is relevant to its potential biological activity and the subsequent formation of other reactive molecules in the brain. nih.gov
Data on Endogenous Tetrahydroisoquinolines
The following table provides a summary of key endogenous tetrahydroisoquinoline alkaloids mentioned in the text, their precursors, and their significance in neurobiological research.
| Compound Name | Precursors | Significance |
| This compound | Dopamine + Pyruvic acid | Endogenous alkaloid and a precursor to Salsolinol. mdpi.comwikipedia.orgmedchemexpress.com |
| Salsolinol | Dopamine + Acetaldehyde; or from this compound | One of the first endogenous TIQs discovered in humans; studied for its potential neurotoxicity and link to certain neurological conditions. nih.govnih.gov |
| Tetrahydropapaveroline (THP) | Dopamine + 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) | A dopamine-derived alkaloid investigated for its neurotoxic properties. nih.gov |
| 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | 2-phenylethylamine (PEA) + Pyruvate | An endogenous TIQ noted for its potential neuroprotective activities. jpp.krakow.pl |
Structure
2D Structure
Properties
IUPAC Name |
6,7-dihydroxy-1-methyl-3,4-dihydro-2H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(10(15)16)7-5-9(14)8(13)4-6(7)2-3-12-11/h4-5,12-14H,2-3H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGLVMDBZZZXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2CCN1)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401150915 | |
| Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57256-34-5 | |
| Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57256-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Carboxysalsolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057256345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57256-34-5 | |
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| Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Endogenous Biosynthesis and Metabolic Transformations of Salsolinol 1 Carboxylic Acid
Pathways of Salsolinol-1-carboxylic acid Formation in Biological Systems
The primary route for the endogenous formation of this compound is through the condensation of the neurotransmitter dopamine (B1211576) with pyruvic acid, a key intermediate in cellular metabolism. nih.govwikipedia.org
Enzymatic Condensation of Dopamine with Pyruvic Acid
This compound is formed from the reaction between dopamine and pyruvic acid. wikipedia.orgresearchgate.net This transformation can occur non-enzymatically through a Pictet-Spengler type reaction. nih.govnih.govnih.gov This non-enzymatic condensation is one of the recognized mechanisms for the formation of tetrahydroisoquinolines in the mammalian brain. nih.govnih.gov
Investigation of Putative Salsolinol (B1200041) Synthase Involvement in this compound Synthesis
The potential involvement of a specific enzyme, termed salsolinol synthase, in the biosynthesis of salsolinol and its derivatives has been a subject of investigation. Research indicates that a "(R)-Salsolinol synthase" may catalyze the reaction of dopamine with pyruvic acid to produce (R)-salsolinol-1-carboxylic acid. nih.gov However, the existence and characterization of an enzyme specifically dedicated to this reaction remain an area of active research. Much of the literature on salsolinol synthase has focused on its role in catalyzing the condensation of dopamine with acetaldehyde (B116499) to directly form salsolinol. nih.govresearchgate.net While the concept of an enzymatic pathway for this compound formation is proposed, the definitive isolation and characterization of a specific synthase for this reaction have not been fully established. nih.gov
Metabolism and Catabolism of this compound
Once formed, this compound is subject to further metabolic processes, primarily involving decarboxylation. These pathways determine its conversion into other neuroactive compounds like salsolinol and its derivatives.
Enzymatic Decarboxylation of this compound to Salsolinol
One proposed metabolic fate for this compound is its direct conversion to salsolinol. researchgate.net This pathway involves a decarboxylation step, potentially followed by a reduction. nih.govnih.gov However, the specific enzyme responsible for this direct decarboxylation to salsolinol has been described as "unknown". researchgate.net
Oxidative Decarboxylation Processes and Formation of Intermediate Metabolites (e.g., 1,2-Dehydrosalsolinol)
A significant catabolic pathway for this compound is oxidative decarboxylation, which leads to the formation of 1,2-dehydrosalsolinol (B1211183) (1-methyl-6,7-dihydroxy-3,4-dihydroisoquinoline), rather than salsolinol directly. nih.gov Studies conducted on rat tissue homogenates have elucidated the nature of this process.
In tissues such as the liver and brain, the conversion to 1,2-dehydrosalsolinol appears to be a non-enzymatic, oxygen radical-mediated process. nih.gov This reaction is stimulated by factors like cupric ions or elevated pH and is suppressed by metal ion chelators (EDTA), superoxide (B77818) dismutase, or low pH. nih.gov
In contrast, the kidney exhibits a much more significant formation of 1,2-dehydrosalsolinol, which is largely attributable to a heat-labile, particulate factor, suggesting enzymatic catalysis. nih.gov This activity in the kidney is blocked by N-ethylmaleimide, indicating the involvement of a sulfhydryl-containing factor. nih.gov Notably, cofactors for typical amino acid decarboxylases, such as pyridoxal-5'-phosphate, had no effect on this process. nih.gov Across these studies, salsolinol was not detected as a product of this oxidative decarboxylation pathway. nih.gov
| Tissue/Condition | Primary Product | Catalysis Mechanism | Key Characteristics | Reference |
|---|---|---|---|---|
| Kidney | 1,2-Dehydrosalsolinol | Primarily Enzymatic (Particulate Factor) | Heat-labile; pH maximum ~9; Blocked by N-ethylmaleimide. | nih.gov |
| Liver | 1,2-Dehydrosalsolinol | Non-Enzymatic | Similar to buffer; Oxygen radical-mediated. | nih.gov |
| Brain | 1,2-Dehydrosalsolinol | Non-Enzymatic | Similar to buffer; Oxygen radical-mediated. | nih.gov |
| Buffer Only | 1,2-Dehydrosalsolinol | Non-Enzymatic | Stimulated by Cu2+ and high pH; Suppressed by EDTA and superoxide dismutase. | nih.gov |
Subsequent Metabolic Fates of Salsolinol-Derived Products
The metabolites of this compound are further transformed within biological systems. The intermediate, 1,2-dehydrosalsolinol, can subsequently be converted to salsolinol. researchgate.net Salsolinol itself undergoes further metabolism. A key pathway involves N-methylation, catalyzed by N-methyltransferase, to form N-methyl-(R)-salsolinol. wikipedia.orgnih.gov This product can then be oxidized, either non-enzymatically or by an amine oxidase, to form the 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+). wikipedia.orgnih.govresearchgate.netresearchgate.net
Physiological and Neuromodulatory Roles of the Salsolinol 1 Carboxylic Acid Pathway
Salsolinol-1-carboxylic acid as an Endogenous Component within the Central Nervous System
This compound is recognized as an alkaloid that is endogenously present within the central nervous system (CNS) nih.gov. Its formation in the brain is a result of the condensation reaction between the neurotransmitter dopamine (B1211576) and pyruvic acid nih.govresearchgate.netwikipedia.org. This biochemical transformation can be catalyzed stereoselectively by an enzyme known as (R)-salsolinol synthase, leading to the production of (R)-salsolinol-1-carboxylic acid nih.gov.
Chemically, this compound is characterized as a compound that is very easily oxidized nih.gov. A key feature of its chemistry within the physiological environment of the CNS is its rapid decarboxylation. This process involves the removal of the carboxyl group, transforming this compound into salsolinol (B1200041) and other related intermediates nih.gov. This rapid conversion underscores its primary role as an intermediate in the endogenous formation of salsolinol, a more stable and pharmacologically active compound researchgate.netwikipedia.org.
Involvement in Catecholaminergic Neurotransmission Regulation
The direct regulatory actions of this compound on catecholaminergic neurotransmission are not extensively documented, primarily due to its nature as a transient precursor. Its significance in this context stems from its rapid conversion to salsolinol, a compound that is considered a modulator of catecholaminergic systems nih.govnih.govresearchgate.net. The existence of a potential "salsolinolergic" system, where salsolinol acts as a neuromodulator within catecholamine-synthesizing neurons, has been postulated researchgate.net.
This compound serves as the immediate precursor to salsolinol, which has demonstrated significant effects on the dopaminergic system nih.govfrontiersin.org. Salsolinol is considered a modulator of dopaminergic neurotransmission and has been studied for its potential role in the etiology of Parkinson's disease due to its structural similarity to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) nih.gov.
Research on salsolinol has shown that it can directly influence the activity of dopamine neurons. Electrophysiological studies have revealed that salsolinol increases the excitability and firing rate of dopamine neurons in the posterior ventral tegmental area (pVTA) frontiersin.org. Furthermore, administration of salsolinol into the VTA has been shown to increase the release of dopamine in the nucleus accumbens, a key region of the brain's reward circuitry frontiersin.orgfrontiersin.org. The mechanism for this action is complex, involving the depolarization of dopamine neurons and interactions with GABAergic and glutamatergic inputs frontiersin.org.
| Effect | Brain Region | Observed Mechanism/Outcome | Reference |
|---|---|---|---|
| Increased Neuronal Excitability | Posterior Ventral Tegmental Area (pVTA) | Depolarizes dopamine neurons and increases their firing rate in a dose-dependent manner. | frontiersin.org |
| Increased Dopamine Release | Nucleus Accumbens (NAc) | Intra-VTA administration leads to a significant increase in dopamine levels in the NAc. | frontiersin.orgfrontiersin.org |
| Neurotransmission Modulation | Nigrostriatal Pathway | Considered a modulator of dopaminergic neurotransmission and a potential etiological factor in Parkinson's disease. | nih.gov |
Direct interactions of this compound with other monoaminergic systems have not been clearly defined. However, its metabolite, salsolinol, and related analogs have been shown to interact with adrenergic receptors. Studies using the isolated rabbit ear artery demonstrated that salsolinol acts as an agonist on prejunctional alpha-adrenergic receptors, leading to an inhibition of the vasoconstrictor response to sympathetic nerve stimulation nih.gov. This effect was not observed with the application of exogenous norepinephrine (B1679862), indicating a presynaptic site of action nih.gov. This suggests that the pathway originating from this compound can influence noradrenergic systems in addition to its effects on dopaminergic pathways.
Influence on Neuroendocrine Functions
The pathway initiated by the formation of this compound has significant implications for neuroendocrine regulation, primarily through its conversion to salsolinol nih.gov.
Salsolinol, the decarboxylated product of this compound, is a potent and selective stimulator of prolactin secretion from the pituitary gland nih.govnih.gov. It is considered a potential endogenous prolactin-releasing factor nih.govnih.gov. Studies in lactating rats have shown that concentrations of salsolinol in the neuro-intermediate lobe of the pituitary increase in parallel with plasma prolactin levels following a suckling stimulus nih.govnih.gov. Salsolinol is sufficiently potent to account for the significant discharge of prolactin that occurs in response to physiological stimuli nih.govnih.gov. Its mechanism of action appears to be distinct from that of Thyrotropin-releasing hormone (TRH) and does not involve antagonism of D2 dopamine receptors, which are known to inhibit prolactin release nih.govsemanticscholar.org.
| Finding | Model/Subject | Details | Reference |
|---|---|---|---|
| Selective Prolactin Release | Rats (in vivo) | Salsolinol stimulates prolactin secretion without affecting other pituitary hormones. | nih.govnih.gov |
| Correlation with Physiological Stimuli | Lactating Rats | Salsolinol concentrations in the neuro-intermediate lobe rise in parallel with plasma prolactin during suckling. | nih.govnih.gov |
| Stimulation of Prolactin Biosynthesis | Anterior Pituitary Gland | Salsolinol has been shown to increase the expression of prolactin mRNA. | semanticscholar.org |
| Distinct Mechanism of Action | Ruminants, Rats | Does not act on D2 dopamine receptors and its mechanism differs from that of TRH. | nih.govsemanticscholar.org |
The salsolinol pathway also plays a role in modulating the sympathoadrenal system nih.gov. The administration of salsolinol has been shown to affect dopamine levels in peripheral, sympathetically innervated organs. In rats, salsolinol treatment resulted in a dose- and time-dependent depletion of dopamine content in tissues such as the atrium, spleen, liver, and vas deferens nih.govnih.gov. Notably, this effect was specific to dopamine, as norepinephrine concentrations remained unchanged nih.govnih.gov. This indicates that the metabolic product of this compound can selectively influence peripheral catecholamine storage and release, thereby modulating the function of the sympathetic nervous system.
Pathophysiological Implications and Neurobiological Significance of Salsolinol 1 Carboxylic Acid Pathway
Association with Neurodegenerative Disorders
The salsolinol-1-carboxylic acid pathway, which leads to the formation of salsolinol (B1200041), has garnered significant attention for its potential role in the pathophysiology of neurodegenerative disorders, most notably Parkinson's disease. Salsolinol, an endogenous neurotoxin, is structurally similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a compound known to induce parkinsonism. nih.gov This structural resemblance has fueled research into salsolinol's contribution to the progressive loss of dopaminergic neurons, a hallmark of Parkinson's disease. nih.govresearchgate.net
Salsolinol can be synthesized in the body through the condensation of dopamine (B1211576) with pyruvic acid, forming this compound as an intermediate. wikipedia.orgfrontiersin.org While the precise enzymatic pathways are still under investigation, the presence of salsolinol in the cerebrospinal fluid of Parkinson's disease patients points to its involvement in the disease's pathogenesis. wikipedia.org
Linkage to Parkinson's Disease Pathogenesis
The connection between the this compound pathway and Parkinson's disease is multifaceted. Salsolinol is known to be toxic to dopaminergic neurons and can inhibit the activity of tyrosine hydroxylase, a key enzyme in dopamine synthesis. wikipedia.org Its presence in higher concentrations in the substantia nigra of Parkinson's patients further supports its role in the selective neurodegeneration observed in this brain region.
Research has demonstrated that salsolinol can induce a state of parkinsonism in animal models, mimicking the slow, progressive nature of the disease in humans. magtechjournal.com This makes salsolinol a valuable tool for studying the underlying mechanisms of Parkinson's disease and for developing potential therapeutic interventions.
Mechanisms of Neurotoxicity Associated with the this compound Pathway
The neurotoxic effects of salsolinol, the end product of the this compound pathway, are attributed to several interconnected mechanisms that ultimately lead to neuronal dysfunction and death. These mechanisms include the induction of oxidative stress, mitochondrial dysfunction, promotion of protein aggregation, and activation of programmed cell death pathways.
Salsolinol is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. magtechjournal.commonash.edu Studies have shown that salsolinol treatment of neuronal cells leads to a significant increase in ROS production. monash.edu This surge in ROS can damage vital cellular components, including lipids, proteins, and DNA.
Furthermore, salsolinol has been shown to decrease levels of glutathione, a major intracellular antioxidant, thereby impairing the cell's defense against oxidative damage. nih.gov The resulting oxidative stress is a key contributor to the neurodegenerative process in Parkinson's disease. researchgate.net
Table 1: Impact of Salsolinol on Oxidative Stress Markers in SH-SY5Y Cells
| Marker | Effect of Salsolinol Treatment | Reference |
| Reactive Oxygen Species (ROS) | Increased production | monash.edu |
| Glutathione (GSH) | Decreased levels | nih.gov |
| Superoxide (B77818) Dismutase (SOD) | Increased expression | monash.edu |
| Nrf2 | Increased expression | monash.edu |
| Keap1 | Increased expression | monash.edu |
Mitochondria, the powerhouses of the cell, are primary targets of salsolinol-induced toxicity. Salsolinol has been shown to impair mitochondrial function by inhibiting the activity of complex I and complex II of the electron transport chain. monash.edunih.gov This inhibition disrupts cellular energy production, leading to a rapid, dose- and time-dependent decrease in intracellular ATP levels. nih.gov
The disruption of mitochondrial respiration not only compromises cellular energy but also exacerbates oxidative stress by increasing the leakage of electrons and the formation of ROS. nih.gov This vicious cycle of mitochondrial dysfunction and oxidative stress plays a crucial role in the demise of dopaminergic neurons. nih.gov
A pathological hallmark of Parkinson's disease is the presence of Lewy bodies, which are abnormal aggregates of the protein alpha-synuclein (B15492655). mdpi.com Emerging evidence suggests that salsolinol and its metabolites can promote the aggregation of alpha-synuclein. researchgate.net In pheochromocytoma (PC12) cells that overexpress alpha-synuclein, the presence of salsolinol and its N-methylated derivative has been detected, and these compounds were found to worsen the mitochondrial damage induced by alpha-synuclein. nih.gov
While monomeric alpha-synuclein has been shown to offer protection against salsolinol-induced toxicity, the fibrillar, aggregated form fails to provide this protective effect. nih.gov This suggests that the aggregation state of alpha-synuclein is a critical factor in its interaction with the neurotoxic effects of salsolinol.
Salsolinol can trigger programmed cell death, or apoptosis, in neuronal cells. monash.edu This process is characterized by a cascade of molecular events that lead to cell shrinkage, nuclear condensation, and DNA fragmentation. nih.gov Studies have demonstrated that salsolinol treatment leads to an increase in the levels of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.govnih.gov
The activation of apoptosis by salsolinol is closely linked to the induction of oxidative stress and mitochondrial dysfunction. researchgate.net For instance, salsolinol-induced apoptosis can be prevented by the antioxidant N-acetylcysteine, highlighting the central role of oxidative stress in this process. nih.gov Furthermore, salsolinol has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov
Evaluation of Neuroprotective Potential within the this compound Pathway
Current research does not support a neuroprotective role for this compound. In contrast, the metabolic pathway initiated by its oxidation is associated with the production of neurotoxic species. Preliminary in vivo experiments have demonstrated that downstream products of this compound's oxidation act as behavioral toxins. nih.gov
Electrochemical studies have elucidated the oxidation process of this compound. The initial 2-electron, 2-proton oxidation yields a highly unstable intermediate, 1,2,3,4-tetrahydro-1-methyl-1-carboxy-6,7-isoquinolinedione. This molecule then rapidly decarboxylates to form a quinone methide tautomer of 3,4-dihydro-1-methyl-6,7-isoquinolinediol. nih.gov Further oxidation of this product leads to the formation of additional quinoid intermediates. nih.gov When injected into the brains of laboratory mice, two of these subsequent metabolites were found to be toxic. nih.gov This suggests that the this compound pathway may contribute to neurodegenerative processes rather than offering neuroprotection.
Table 1: Oxidation Products of this compound and Observed Effects
| Compound/Intermediate | Formation Step | Observed Biological Effect (in mice) | Citation |
| 1,2,3,4-tetrahydro-1-methyl-1-carboxy-6,7-isoquinolinedione | Initial oxidation of this compound | Unstable intermediate | nih.gov |
| Quinone methide tautomer of 3,4-dihydro-1-methyl-6,7-isoquinolinediol | Rapid decarboxylation of the initial oxidation product | Behavioral Toxin | nih.gov |
| 3,4-dihydro-1-methyl-5,7-dihydroxyisoquinolin-6-one | Further oxidation and reaction with water | Behavioral Toxin | nih.gov |
| 1-methyl-6,7-isoquinolinediol | Aromatization of a quinoid intermediate | Not specified | nih.gov |
Role in Substance Use Disorders and Addiction Mechanisms
The primary role of this compound in substance use disorders is linked to its formation following alcohol consumption. Research has shown that levels of this compound are elevated as a result of ethanol (B145695) intake, implicating it in the biochemical cascade that follows alcohol abuse. nih.govnih.gov
Contribution to Alcohol Use Disorder and Reinforcement Effects
The elevation of this compound levels has been reported in cases of chronic alcoholism, suggesting it may serve as a marker or a contributing factor to the long-term neuropathological consequences of the disorder. nih.govnih.gov It has been hypothesized that the in vitro oxidation reactions of this compound and the resulting toxic products could be relevant to the neurodegenerative, behavioral, and addictive consequences of chronic alcoholism. nih.gov
However, there is currently no direct evidence to suggest that this compound itself produces reinforcing effects. The rewarding properties associated with this general class of compounds are attributed to its decarboxylated successor, salsolinol, which has been shown to be self-administered into the ventral tegmental area (VTA) by rats and to increase dopamine release in the nucleus accumbens. frontiersin.orgnih.gov
Interactions with Opioid Receptor Systems
There is no scientific evidence to date indicating that this compound directly interacts with opioid receptor systems. The compound that has been identified as an agonist of the μ-opioid receptor is salsolinol. nih.govnih.gov Studies have shown that racemic salsolinol and its individual enantiomers can activate the μ-opioid receptor. nih.gov This interaction is believed to mediate some of the rewarding effects of ethanol. nih.govnih.gov The presence of the carboxylic acid group on this compound significantly alters the molecule's properties, and its potential interaction with opioid receptors has not been demonstrated.
Influence on Central Reward Pathways
The central reward pathway, a crucial component of addiction, involves a group of brain structures activated by rewarding stimuli, leading to an increase in dopamine release. khanacademy.orgyoutube.com Salsolinol is known to directly influence this system by exciting dopamine neurons in the VTA, which in turn increases dopamine levels in the nucleus accumbens. frontiersin.orgnih.gov
Currently, there is no direct evidence that this compound exerts a similar influence on central reward pathways. Its role appears to be that of an upstream precursor whose synthesis is increased by alcohol consumption. nih.gov The neurobiological effects of its pathway are characterized by the generation of toxic metabolites, which represents a different mode of CNS impact compared to the direct reward-pathway activation seen with salsolinol. nih.gov
Other Neuropathological Associations
The most significant neuropathological association for this compound is the toxicity of its oxidation products. As noted, preliminary studies have identified key metabolites in its oxidative cascade as behavioral toxins. nih.gov This has led to the hypothesis that the oxidation of this compound may be relevant to the neurodegenerative consequences observed in chronic alcoholism. nih.gov
While its successor molecule, salsolinol, and its N-methylated derivatives are extensively studied as potential neurotoxins in the pathogenesis of Parkinson's disease due to their structural similarity to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), the direct role of this compound is less defined. koreamed.orgnih.govresearchgate.net Its significance in this context is primarily as a precursor in an endogenous synthesis pathway, where the downstream products, rather than the acid itself, are implicated in neurotoxicity. nih.gov
Experimental Models and Methodological Approaches in Salsolinol 1 Carboxylic Acid Research
In Vitro Cellular and Subcellular Models
Currently, there is a notable absence of published studies specifically investigating the effects of salsolinol-1-carboxylic acid in in vitro cellular and subcellular models.
Utilization of Dopaminergic Neuroblastoma Cell Lines
An extensive search of scientific literature did not yield any studies that have utilized dopaminergic neuroblastoma cell lines, such as SH-SY5Y, to specifically examine the effects of this compound. Research on these cell lines has predominantly focused on the actions of its derivative, salsolinol (B1200041), and other related tetrahydroisoquinolines.
Studies in Primary Neuronal Cultures
Similarly, there is no readily available research detailing the use of primary neuronal cultures to investigate the direct effects of this compound on neuronal viability, function, or signaling pathways.
In Vivo Animal Model Systems
Direct in vivo investigations into the physiological or pathological roles of this compound are sparse.
Rodent Models for Investigating Central Nervous System Effects
The primary in vivo research involving this compound has focused on its metabolism rather than its direct effects on the central nervous system. One study examined the oxidative decarboxylation of this compound in rat tissues. This research found that in nuclei-free homogenates of rat liver and whole brain, the conversion of this compound to 1,2-dehydrosalsolinol (B1211183) was similar to that in a buffer-only solution, suggesting no significant enzymatic involvement in these tissues in vitro nih.gov. In contrast, kidney homogenates showed a significantly greater, heat-labile conversion, indicating the presence of a particulate factor that facilitates this reaction nih.gov. The study did not, however, investigate any behavioral or neurological effects of this compound administration in live rodent models.
Specialized Animal Models for Alcohol Preference and Addiction Research
While elevated levels of this compound have been associated with alcoholism, there is a lack of studies using specialized animal models to directly investigate a causal role for this compound in alcohol preference or addiction-related behaviors. The focus of such research has been on salsolinol itself, which is formed from the condensation of dopamine (B1211576) and acetaldehyde (B116499), the latter being a primary metabolite of ethanol (B145695) nih.govfrontiersin.org.
Human Studies and Clinical Observational Research
There is a clear deficit in human and clinical observational research focused specifically on this compound. Studies that have measured tetrahydroisoquinolines in human subjects have centered on salsolinol. For instance, research on brain samples from alcoholics did not find a significant difference in the levels of (R/S)-salsolinol compared to control groups, and these studies did not report measurements of this compound nih.gov. The potential significance of this compound in human physiology and pathology, particularly in the context of alcoholism where its elevated levels have been reported, remains an area that requires further investigation nih.gov.
Future Directions and Emerging Research Avenues for Salsolinol 1 Carboxylic Acid
Elucidation of Unidentified Enzymatic Activities in the Salsolinol-1-carboxylic acid Metabolic Pathway
The metabolic fate of this compound is a critical unknown. It is proposed to undergo enzymatic oxidative decarboxylation to form salsolinol (B1200041), but the specific enzymes catalyzing this transformation have not been identified. nih.gov Current research suggests two potential routes for its metabolism: a direct conversion to salsolinol or a two-step process involving an intermediate, 1,2-dehydrosalsolinol (B1211183). researchgate.net However, there is a notable lack of experimental evidence to identify and characterize the properties of the enzymes involved. nih.gov
An enzyme termed "(R)-Salsolinol synthase" has been hypothesized to catalyze the stereoselective formation of (R)-salsolinol or (R)-salsolinol-1-carboxylic acid from dopamine (B1211576) and either acetaldehyde (B116499) or pyruvic acid, respectively. nih.gov However, this enzyme has yet to be isolated and fully characterized, leaving a significant gap in our understanding of the pathway's regulation. nih.gov Future research must prioritize the identification, isolation, and characterization of these putative enzymes to elucidate the kinetics and regulation of this compound metabolism.
Investigation of Stereoisomeric Specificity in Biological Actions and Pathways
Like its metabolite salsolinol, this compound possesses a chiral center at the C-1 position, meaning it exists as (R) and (S) stereoisomers. wikipedia.orgnih.gov The biological activities of the two enantiomers of salsolinol are known to differ significantly, highlighting the crucial role of stereochemistry in the actions of this class of compounds.
For instance, both salsolinol enantiomers act as agonists on the μ-opioid receptor, but the (S)-enantiomer is approximately 50 times more potent than the (R)-enantiomer. nih.govnih.gov Conversely, other studies have shown differing cytotoxic profiles. nih.gov This stereoisomeric specificity is a vital aspect of the molecule's function and toxicity.
A significant void exists in the literature regarding the specific biological actions of the (R) and (S) enantiomers of this compound itself. It is unknown whether they are synthesized in equal or different amounts, or if they possess distinct metabolic fates, receptor affinities, or toxicological profiles. Future research should focus on the stereoselective synthesis of each this compound enantiomer to enable the investigation of their individual contributions to physiological and pathological processes.
| Biological Target/Effect | (R)-Salsolinol | (S)-Salsolinol | Reference |
|---|---|---|---|
| μ-Opioid Receptor Agonism (EC₅₀) | 6 x 10⁻⁴ M | 9 x 10⁻⁶ M | nih.govnih.gov |
| Cytotoxicity in PC12 cells (IC₅₀) | 540.2 μM | 296.6 μM | nih.gov |
| N-methylation by N-methyltransferase | Substrate | Not a substrate | nih.gov |
Characterization of this compound Transport Mechanisms Across Biological Barriers
The presence of this compound as an endogenous alkaloid within the central nervous system (CNS) raises fundamental questions about its origin and transport. medchemexpress.com Its primary precursor, dopamine, does not readily cross the blood-brain barrier (BBB), suggesting that this compound is either synthesized in situ within the CNS or is transported across the BBB from the periphery. nih.gov
Currently, there is no specific information available on the mechanisms governing the transport of this compound across biological barriers. Research on its metabolite, salsolinol, has noted the existence of a prominent BBB, though certain derivatives may be able to penetrate it. uni-luebeck.de Understanding whether this compound can cross the BBB, and if so, by what mechanisms (e.g., passive diffusion, active transport via solute carrier (SLC) or other transporter families), is a critical area for future investigation. Characterizing these transport pathways is essential for determining its potential role in neuro-parenchymal signaling and pathology.
Deeper Exploration of Interactions with Neuroinflammatory Cascades and Oxidative Stress Responses
The metabolic pathway of this compound is intrinsically linked to oxidative processes. Its conversion via oxidative decarboxylation suggests a direct involvement in the cellular redox environment. The metabolite, salsolinol, is a well-documented inducer of oxidative stress, promoting the generation of reactive oxygen species (ROS) and triggering apoptotic cell death pathways. nih.govnih.govresearchgate.net
While salsolinol has been linked to inflammatory markers such as TNFα and C-reactive protein (CRP), there is a lack of direct evidence detailing the specific interactions of this compound with neuroinflammatory cascades. nih.gov It is plausible that as a precursor, it contributes to the pool of salsolinol that drives these processes, but its own direct effects on microglial activation, cytokine release, and other inflammatory pathways are unknown. Future studies should aim to dissect the specific role of this compound in initiating or modulating neuroinflammatory and oxidative stress responses, independent of its conversion to salsolinol.
Potential for Therapeutic Intervention and Biomarker Development
Given the implication of the salsolinol pathway in Parkinson's disease and alcohol dependence, its intermediates are of significant interest as potential biomarkers and therapeutic targets. nih.govresearchgate.net Elevated plasma levels of (S)-salsolinol have been reported in alcoholics compared to non-alcoholic subjects. nih.gov As a stable precursor, this compound has been successfully identified and quantified in biological samples, making it a viable candidate for a biomarker. medchemexpress.com
Further research is needed to correlate its levels in cerebrospinal fluid and peripheral circulation with the onset, progression, and severity of neurological disorders. Moreover, the presence of the carboxylic acid group distinguishes it chemically from salsolinol, potentially altering its biological activity and toxicological profile. This structural difference could be exploited for therapeutic intervention, for example, by designing molecules that selectively inhibit its synthesis or metabolism. A thorough investigation into its potential as a reliable biomarker and a target for drug development is a promising avenue for future research.
Assessment of Gut Microbiota Contributions to this compound Precursor Availability
The synthesis of this compound requires two precursors: dopamine and pyruvic acid. Emerging research highlights the significant role of the gut microbiome in producing a wide array of neuroactive molecules, including neurotransmitters and their precursors. frontiersin.org
Multiple studies have confirmed that various gut bacteria can synthesize dopamine or its precursor, L-DOPA. nih.govoup.com Furthermore, metabolites of gut microbial activity include pyruvic acids, such as indole-3-pyruvic acid. nih.gov This indicates that the gut microbiota can generate and influence the availability of both necessary precursors for this compound formation. Indeed, the gut bacterium E. coli has been shown to produce salsolinol when dopamine is available, confirming the gut as a plausible site for the synthesis of this class of compounds. researchgate.net Future research should focus on identifying specific bacterial species or consortia responsible for producing high levels of these precursors and investigating how diet, alcohol consumption, and disease states modulate their production, thereby influencing systemic and potentially central levels of this compound.
Q & A
Q. What in vivo models are most appropriate for studying the neurobehavioral effects of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
